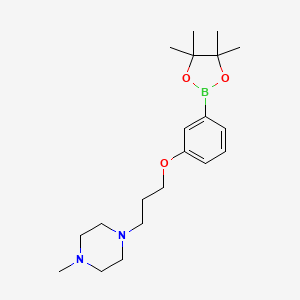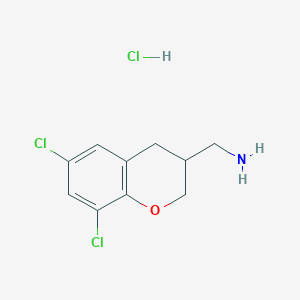
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride
Overview
Description
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, also known as DCCM-HCl, is a synthetic compound that has been used for a variety of scientific research applications. DCCM-HCl is a crystalline solid that is soluble in water and has a molecular weight of 289.1 g/mol. It is a derivative of the amine hydrochloride family, and it has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Fluorescent Labeling of Methylamine
Huimin Ma, U. Jarzak, and W. Thiemann designed a fluorescent labeling probe, 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline, for in situ monitoring of highly volatile methylamine. This probe labels spectroscopically inert methylamine, enabling significant changes in fluorescence properties useful for detecting methylamine released during specific chemical processes, such as the hydrolysis of N-methylcarbamates like ethiofencarb (Ma, Jarzak, & Thiemann, 2001).
Chemical Synthesis and Biological Evaluation
M. Salem, M. I. Marzouk, Salman Ali, and H. Madkour utilized the active methyl functionality of similar dichloro-chromenones for synthesizing derivatives with potential antibacterial and antifungal activities. These synthetic pathways illustrate the versatility of chromenone derivatives in creating a variety of heterocyclic systems, which might hint at the broad synthetic and medicinal applications of compounds like "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" (Salem et al., 2012).
Spectroscopic and Crystal Structure Analysis
Research by Kasey Trotter, N. Arulsamy, and E. Hulley on the crystal structure of a ruthenium complex with a related ligand highlights the potential for detailed structural and binding studies. Such studies can offer insights into the coordination chemistry of chroman-derivatives, potentially applicable to "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" for understanding its interaction with metals and other molecules (Trotter, Arulsamy, & Hulley, 2015).
Novel Synthesis Routes and Reactions
The work of V. Y. Korotaev, I. Kutyashev, A. Barkov, and V. Y. Sosnovskikh on the highly diastereoselective synthesis of chromanes from chromenes underlines the synthetic potential of chroman derivatives in generating structurally complex and stereochemically rich molecules. Such research underscores the versatility of chroman derivatives in organic synthesis and their potential utility in developing novel compounds and materials (Korotaev et al., 2017).
properties
IUPAC Name |
(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8;/h2-3,6H,1,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETOWPPWKWKYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

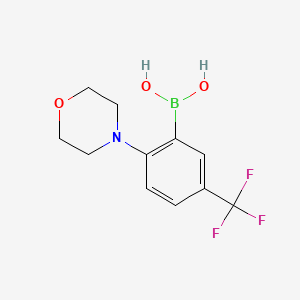
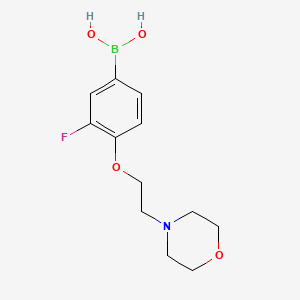
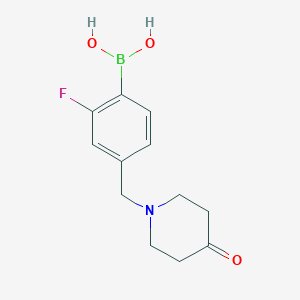

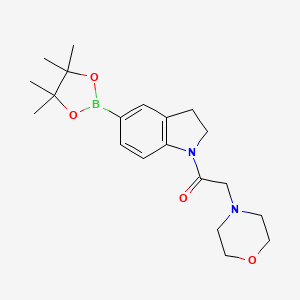
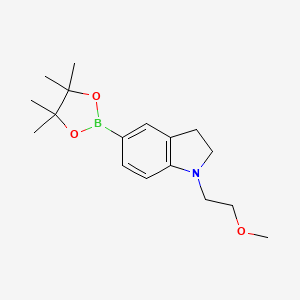
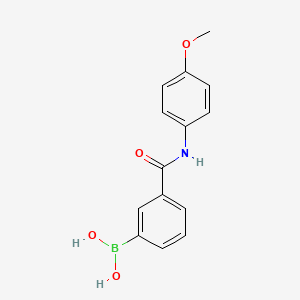
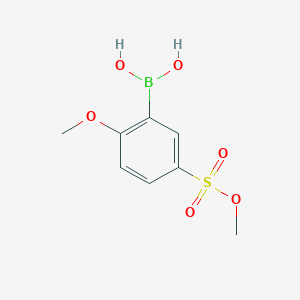

![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)
